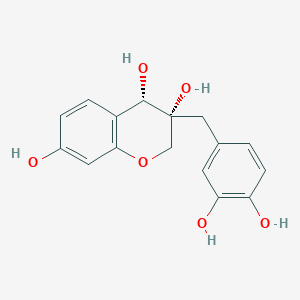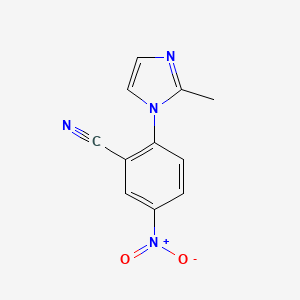
5-(methylthio)-3-(trifluoromethyl)-1H-1,2,4-triazole
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves several methods, including trifluoromethylation reactions . These reactions introduce a trifluoromethyl group (-CF₃) into the triazole ring. Researchers have explored various synthetic routes, such as radical trifluoromethylation and transition-metal-catalyzed processes .
Molecular Structure Analysis
The molecular structure of 5-(methylthio)-3-(trifluoromethyl)-1H-1,2,4-triazole consists of a triazole ring (a five-membered heterocycle containing three nitrogen atoms) with a trifluoromethyl group (-CF₃) and a methylthio group (-SCH₃) attached. The trifluoromethyl group enhances the compound’s lipophilicity and influences its biological properties .
Chemical Reactions Analysis
The compound can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and transformations involving the trifluoromethyl group. Researchers have explored its reactivity in the context of drug discovery and agrochemical development .
Aplicaciones Científicas De Investigación
Corrosion Inhibition
5-(Methylthio)-3-(trifluoromethyl)-1H-1,2,4-triazole derivatives have been studied for their efficiency as corrosion inhibitors. For example, 5-amino-3-methylthio-1,2,4-triazole (5-AMeTT) demonstrated significant inhibition of mild steel corrosion in hydrochloric acid solution, indicating potential applications in protecting metal surfaces from corrosion in acidic environments (Hassan, Abdelghani, & Amin, 2007).
Tautomerism Study
The tautomerism of triazole derivatives, including 5-(methylthio)-1,2,4-triazole, has been explored. This research provides insights into the chemical behavior and properties of these compounds, which is crucial for their applications in various scientific fields (Kubota & Uda, 1975).
Dye-Sensitized Solar Cells
In the field of renewable energy, specifically dye-sensitized solar cells (DSSCs), derivatives of 5-(methylthio)-1,2,4-triazole have been used. For instance, a thiolate/disulfide organic-based electrolyte system containing a 5-(methylthio)-1,2,4-triazole derivative has been formulated and used in DSSCs, showing good stability and electrocatalytic activity (Hilmi, Shoker, & Ghaddar, 2014).
Synthesis of Poly-substituted Derivatives
3-Amino-5-(methylthio)-1,2,4-triazole has been used for synthesizing poly-substituted 2-trifluoromethyl-[1,2,4]triazolo[1,5-a] pyrimidine derivatives and trifluoromethyl[1,2,4]triazolo[5,1-c]triazine derivatives. These derivatives have potential applications in various fields of chemistry and pharmacology (Zohdi, 1997).
Anticonvulsant and Antispastic Properties
Some isomeric (alkylthio)-1,2,4-triazoles, including derivatives of 5-(methylthio)-1,2,4-triazole, have been found to possess anticonvulsant properties, particularly against strychnine-induced convulsions. This finding suggests potential medicinal applications in treating conditions like epilepsy and spasticity (Kane et al., 1994).
Structural Analysis
Structural investigations of 3-methylthio-4-phenyl-5-phenylamino-1,2,4-triazole derivatives have been conducted using X-ray diffraction and computational methods. Such studies are crucial for understanding the molecular structure and properties of these compounds, which can be applied in material science and chemistry (Fizer et al., 2018).
Novel Synthesis Methods
Research has been conducted on synthesizing novel dihydro-1,2,4-triazoles from thiosemicarbazones, involving 3-methylthio-1,2,4-triazole derivatives. Such synthetic methodologies can be significant for developing new compounds with potential applications in various scientific domains (Toyooka & Kubota, 1988).
Inhibiting Efficiency in Acidic Media
Studies on triazole derivatives, such as 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, have shown high inhibiting efficiency in preventing mild steel corrosion in acidic media. This research highlights the potential application of these compounds in corrosion prevention and material protection (Lagrenée et al., 2002).
Antiviral Properties
Certain acylated 1,2,4-triazole derivatives, including 3-methylthio-1H-1,2,4-triazole, have shown specific inhibition of rubella virus replication. This finding suggests potential applications in the development of antiviral drugs (Horváth, Somorai, & Szilágyi, 1986).
Synthesis and Structural Characterization
Efforts have been made in synthesizing and characterizing novel sulfone derivatives containing 1,2,4-triazole moieties, which can have applications in drug development and material science (Xu et al., 2010).
Propiedades
IUPAC Name |
3-methylsulfanyl-5-(trifluoromethyl)-1H-1,2,4-triazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3N3S/c1-11-3-8-2(9-10-3)4(5,6)7/h1H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEAHFTZWPOBSNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NNC(=N1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-bromo-1-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3081798.png)




![4-(1-Bromoethyl)-6-[(4-chlorophenyl)thio]-5-fluoropyrimidine](/img/structure/B3081850.png)

![(1aR,4S,7R,7aR,7bS)-4-hydroxy-1,1,7,7a-tetramethyl-1a,4,5,6,7,7b-hexahydrocyclopropa[a]naphthalen-2-one](/img/structure/B3081878.png)

![4-Chloro-2-methyl-3,4-dihydro-2H-thieno-[2,3-e][1,2]thiazine 1,1-dioxide](/img/structure/B3081890.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[(5-methoxy-1H-indol-3-yl)methyl]amine](/img/structure/B3081896.png)
![4-(4-Fluorophenyl)-1-[(5-methoxy-4,6-dimethyl-pyridin-2-yl)methyl]-1H-1,2,3-triazol-5-amine](/img/structure/B3081899.png)

![Imidazo[1,2-a]pyridin-8-yl-methanol hydrochloride](/img/structure/B3081904.png)
